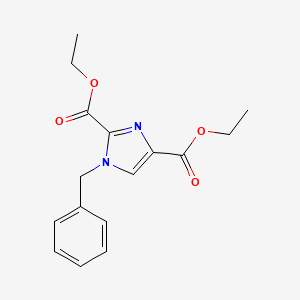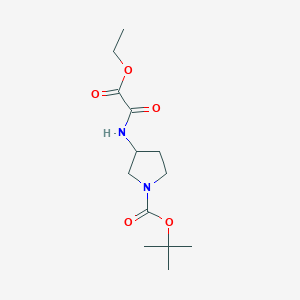![molecular formula C11H15FN2O3S B6462385 5-fluoro-2-[(1-methanesulfonylpyrrolidin-3-yl)methoxy]pyridine CAS No. 2548975-94-4](/img/structure/B6462385.png)
5-fluoro-2-[(1-methanesulfonylpyrrolidin-3-yl)methoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-2-[(1-methanesulfonylpyrrolidin-3-yl)methoxy]pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include high stability and reactivity. These compounds are often used in various fields such as pharmaceuticals, agrochemicals, and materials science due to their ability to interact with biological systems and their potential for functionalization.
Preparation Methods
The synthesis of 5-fluoro-2-[(1-methanesulfonylpyrrolidin-3-yl)methoxy]pyridine typically involves multiple steps. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-fluoropyridine.
Methanesulfonylation: The pyridine ring is then functionalized with a methanesulfonyl group.
Pyrrolidine Introduction: The methanesulfonylated pyridine is reacted with pyrrolidine to introduce the pyrrolidinyl group.
Methoxylation: Finally, the compound is methoxylated to obtain the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
5-fluoro-2-[(1-methanesulfonylpyrrolidin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove or modify functional groups.
Substitution: The fluorine atom and other substituents on the pyridine ring can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-fluoro-2-[(1-methanesulfonylpyrrolidin-3-yl)methoxy]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 5-fluoro-2-[(1-methanesulfonylpyrrolidin-3-yl)methoxy]pyridine involves its interaction with molecular targets in biological systems. The fluorine atom can form strong hydrogen bonds and interact with various enzymes and receptors, affecting their activity. The methanesulfonyl and pyrrolidinyl groups can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 5-fluoro-2-[(1-methanesulfonylpyrrolidin-3-yl)methoxy]pyridine include other fluorinated pyridines and pyrrolidine derivatives. These compounds share some chemical properties, such as high stability and reactivity, but differ in their specific functional groups and applications. For example:
2-fluoropyridine: A simpler fluorinated pyridine used as a precursor in various syntheses.
5-fluoro-2-methoxypyridine: Lacks the methanesulfonyl and pyrrolidinyl groups, making it less versatile in certain applications.
Methanesulfonylpyrrolidine: Does not contain the fluorinated pyridine ring, limiting its use in fluorine-specific applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of stability, reactivity, and biological activity.
Properties
IUPAC Name |
5-fluoro-2-[(1-methylsulfonylpyrrolidin-3-yl)methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O3S/c1-18(15,16)14-5-4-9(7-14)8-17-11-3-2-10(12)6-13-11/h2-3,6,9H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVCOFSRSMVOIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)COC2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methyl-3-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B6462306.png)
![1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole](/img/structure/B6462311.png)
![2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile](/img/structure/B6462324.png)
![4-ethoxy-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide](/img/structure/B6462327.png)
![N1,N4-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B6462342.png)
![2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}-1,3-benzothiazole](/img/structure/B6462345.png)


![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}propan-1-one](/img/structure/B6462375.png)
![N-[1-(5-fluoropyridine-3-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462378.png)
![2-(benzylsulfanyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide](/img/structure/B6462391.png)
![4-methyl-1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B6462398.png)
![4-[(1-benzoylazetidin-3-yl)oxy]pyridine](/img/structure/B6462404.png)
![2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine](/img/structure/B6462409.png)
